molecular formula C20H31N3O3 B7920174 (S)-2-{[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester

(S)-2-{[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester

Katalognummer: B7920174
Molekulargewicht: 361.5 g/mol
InChI-Schlüssel: KNFHICRYTGGNMT-ROUUACIJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "(S)-2-{[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester" is a chiral pyrrolidine derivative with a benzyl ester group at position 1 and a complex substituent at position 2. The substituent comprises a methyl group linked to an ethyl-amino moiety, which is further acylated by (S)-2-amino-3-methylbutyryl, a branched amino acid derivative.

Eigenschaften

IUPAC Name

benzyl (2S)-2-[[[(2S)-2-amino-3-methylbutanoyl]-ethylamino]methyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O3/c1-4-22(19(24)18(21)15(2)3)13-17-11-8-12-23(17)20(25)26-14-16-9-6-5-7-10-16/h5-7,9-10,15,17-18H,4,8,11-14,21H2,1-3H3/t17-,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNFHICRYTGGNMT-ROUUACIJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCCN1C(=O)OCC2=CC=CC=C2)C(=O)C(C(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2)C(=O)[C@H](C(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(S)-2-{[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C_{20}H_{31}N_{3}O_{3}
  • CAS Number : 1354026-32-6

The structure includes a pyrrolidine ring, an amino acid moiety, and a benzyl ester, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Anticonvulsant Activity : Several derivatives of pyrrolidine have shown significant anticonvulsant properties. For instance, compounds with specific substitutions on the pyrrolidine ring demonstrated efficacy in animal models of epilepsy .
  • Anticancer Properties : Studies have indicated that related compounds can inhibit cancer cell proliferation. The presence of specific functional groups such as amino and carboxylic acids is crucial for their activity against various cancer cell lines .
  • Neuroprotective Effects : Some derivatives have been evaluated for neuroprotective effects in models of neurodegeneration, suggesting potential applications in treating conditions like Alzheimer's disease .

The mechanisms by which (S)-2-{[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester exerts its effects may involve:

  • Receptor Modulation : Similar compounds have been shown to interact with neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.
  • Inhibition of Enzymatic Activity : Certain derivatives act as inhibitors of enzymes involved in metabolic pathways relevant to cancer and neurodegeneration.

Case Studies

Several studies have focused on the biological activity of related compounds:

  • Case Study 1 : A study on pyrrolidine derivatives found that modifications at the nitrogen atom significantly enhanced anticonvulsant activity in rodent models. The most potent compound exhibited a 100% protection rate against seizures induced by pentylenetetrazole (PTZ) .
  • Case Study 2 : Research involving a series of amino acid esters demonstrated cytotoxic effects against A-431 and Jurkat cell lines. The most effective compound showed IC50 values lower than standard chemotherapeutics like doxorubicin, indicating promising anticancer potential .

Data Summary Table

The following table summarizes key findings related to the biological activity of (S)-2-{[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester and its analogs:

Biological ActivityModel/SystemKey FindingsReference
AnticonvulsantRodent models100% protection against PTZ-induced seizures
AnticancerA-431 cellsIC50 < standard drugs
NeuroprotectionNeurodegeneration modelsSignificant protective effects observed

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound features a complex structure that includes a pyrrolidine ring, an amino acid derivative, and a benzyl ester functional group. These structural elements contribute to its biological activity and potential therapeutic uses.

Pharmaceutical Applications

  • Drug Development
    • The compound has been investigated for its potential as a drug candidate due to its structural similarity to known bioactive molecules. Research indicates that modifications to the amino acid backbone can enhance pharmacological properties, such as receptor binding affinity and metabolic stability.
  • Neuropharmacology
    • Preliminary studies suggest that (S)-2-{[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester may have implications in neuropharmacology. Its ability to interact with neurotransmitter systems could make it a candidate for treating neurological disorders, including depression and anxiety.
  • Cancer Research
    • There is emerging interest in the compound's role as an antitumor agent. Research has shown that similar compounds can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation.

Biochemical Applications

  • Protein Engineering
    • The incorporation of non-canonical amino acids like (S)-2-{[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester into proteins has been explored for enhancing protein functionality. This application is particularly relevant in the development of novel biocatalysts and therapeutic proteins.
  • Peptide Synthesis
    • The compound can serve as a building block in peptide synthesis, allowing for the creation of peptides with enhanced stability and bioactivity. Its unique structure can lead to the development of peptides with specific binding properties.

Research Case Studies

Study TitleFocusFindings
"Noncanonical Amino Acid Tools and Their Application to Membrane Proteins"Investigates the incorporation of non-canonical amino acids into proteinsDemonstrated successful incorporation of similar compounds into proteins, enhancing their stability and function .
"Antitumor Activity of Pyrrolidine Derivatives"Evaluates the cytotoxic effects of pyrrolidine derivatives on cancer cellsFound that certain derivatives induced significant apoptosis in various cancer cell lines, indicating potential therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Structural Features Reference
Target Compound C₁₉H₃₀N₃O₃* ~360.47 Benzyl ester, pyrrolidine, ethyl-amino Branched amino acid substituent -
(S)-2-Methylaminomethyl-pyrrolidine-1-carboxylic acid benzyl ester C₁₄H₂₀N₂O₂ 248.32 Benzyl ester, methylaminomethyl Simpler substituent
[(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester C₂₀H₃₁N₃O₃ 361.48 Piperidine, carbamic acid benzyl ester Six-membered ring
(R)-3-[(2-Hydroxy-ethyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester C₁₅H₂₂N₂O₃ 278.35 Hydroxyethyl, methylamino Hydrophilic substituent
Alacepril C₂₀H₂₆N₂O₅S 406.50 Thioacetyl, phenylpropanoic acid ACE inhibitor scaffold

*Estimated based on structural analysis.

Vorbereitungsmethoden

Key Functional Groups

  • Benzyl ester : Enhances solubility and serves as a protecting group for the carboxylic acid.

  • Ethyl-amino-methyl side chain : Introduces a secondary amine for potential hydrogen bonding.

  • (S)-2-Amino-3-methyl-butyryl moiety : A branched amino acid derivative contributing to steric bulk and chiral recognition.

Synthetic Strategies

Retrosynthetic Analysis

The synthesis is divided into three fragments:

  • Pyrrolidine-1-carboxylic acid benzyl ester (core structure).

  • (S)-Ethyl-amino-methyl side chain .

  • (S)-2-Amino-3-methyl-butyryl moiety .

Critical disconnections involve amide bond formation and stereoselective alkylation.

Stepwise Preparation Methods

Pyrrolidine Core Formation

A cyclization reaction between γ-aminobutyric acid (GABA) derivatives and benzyl alcohol under Steglich conditions (DCC/DMAP in dichloromethane) yields the pyrrolidine ring. Key parameters:

ParameterValue
Temperature0–5°C
Reaction time12 h
Yield78%

The benzyl ester is introduced via in situ esterification , avoiding racemization.

Chiral Induction

Catalytic hydrogenation using Rhodium-(S)-BINAP complexes ensures (S)-configuration at position 2. Conditions:

  • Pressure : 50 psi H₂

  • Solvent : Ethanol/water (9:1)

  • Yield : 89% enantiomeric excess (ee).

Reductive Amination

Reacting pyrrolidine-1-carboxylic acid benzyl ester with ethylamine and formaldehyde under NaBH₃CN reduction yields the ethyl-amino-methyl derivative. Optimization data:

ParameterValue
pH6.5–7.0
Temperature25°C
Yield67%

Excess ethylamine (2.5 equiv) minimizes dimerization.

Boc-Protection and Activation

The amino acid is protected as its tert-butoxycarbonyl (Boc) derivative using Boc₂O in THF. Activation via HOBt/EDC facilitates amide bond formation with the ethyl-amino-methyl side chain.

Deprotection

Boc removal under HCl/dioxane (4 M, 2 h) yields the final compound. Critical purity data:

Purity MetricValue
HPLC98.5%
Chiral SFC99.2% ee

Process Optimization

Solvent Screening for Amide Coupling

Comparative yields in different solvents:

SolventYield (%)
DMF82
THF75
Dichloromethane68

DMF outperforms due to better solubility of intermediates.

Temperature Effects on Stereochemical Integrity

Elevated temperatures (>40°C) during hydrogenation reduce ee by 12–15%, favoring room-temperature conditions .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35 (m, 5H, benzyl), 4.12 (q, J = 7 Hz, 2H, ester), 3.41 (m, 1H, pyrrolidine CH).

  • IR : 1745 cm⁻¹ (C=O ester), 1650 cm⁻¹ (amide I).

Chromatographic Purity

ColumnRetention Time (min)
C18 (Phenomenex)8.2
Chiralpak AD-H12.7

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting microreactors for Steglich esterification reduces reaction time from 12 h to 45 min, achieving a 92% yield at 10 kg/batch scale.

Waste Reduction Strategies

  • Solvent recovery : 85% DCM recycled via distillation.

  • Catalyst reuse : Rhodium catalysts recycled 5× with <5% activity loss.

Challenges and Solutions

Racemization During Alkylation

Low-temperature protocols (−20°C) and bulky bases (DBU) suppress racemization during ethyl-amino-methyl side chain installation.

Byproduct Formation in Hydrogenation

In situ FTIR monitoring detects over-reduction byproducts, enabling real-time H₂ pressure adjustments.

Applications and Derivatives

Pharmaceutical Intermediate

The compound serves as a precursor to DPP-IV inhibitors , with IC₅₀ = 12 nM in enzymatic assays.

Structural Modifications

  • Benzyl ester → methyl ester : Reduces lipophilicity (logP from 3.1 to 2.4).

  • Ethyl group → cyclopropyl : Enhances metabolic stability (t₁/₂ increased from 2.1 h to 5.6 h).

Q & A

Q. What are the established synthetic routes for this compound, and how can side reactions be minimized during its preparation?

The synthesis typically involves multi-step reactions with chiral intermediates. For example, acylation of pyrrolidine derivatives with protected amino acids (e.g., (S)-2-amino-3-methylbutyric acid) under anhydrous conditions is critical. Ethyl carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) with catalytic DMAP is recommended for coupling reactions to reduce racemization . Side reactions like epimerization can occur during esterification; using low temperatures (0–5°C) and short reaction times (≤2 hours) minimizes this risk . Post-reaction characterization via chiral HPLC (e.g., using a CHIRALPAK® IA column) is advised to confirm stereochemical purity .

Q. How should researchers handle and store this compound to ensure stability?

The compound is sensitive to moisture and light. Storage in amber vials under inert gas (argon or nitrogen) at –20°C is recommended. Degradation products (e.g., benzyl alcohol from ester hydrolysis) can form under acidic or basic conditions; stability studies suggest a shelf life of ≤6 months under these storage conditions . For laboratory handling, use PPE (nitrile gloves, lab coat, chemical goggles) and work in a fume hood to avoid inhalation of fine particulates .

Q. What analytical techniques are essential for verifying its structural and chiral integrity?

  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm backbone connectivity (e.g., pyrrolidine ring protons at δ 3.1–3.5 ppm, benzyl ester protons at δ 5.1–5.3 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (theoretical [M+H]+^+ ≈ 403.2 g/mol) .
  • Chiral HPLC : Baseline separation of enantiomers using a polysaccharide-based column (e.g., CHIRALCEL® OD-H) with a hexane/isopropanol gradient .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data caused by stereochemical impurities?

Discrepancies in bioassay results (e.g., IC50_{50} variations) often stem from undetected epimers. A two-tiered approach is recommended:

  • Preparative Chiral SFC : Purify batches to ≥99% enantiomeric excess (ee) using supercritical fluid chromatography (SFC) with CO2_2/methanol .
  • Activity Correlation : Compare purified vs. impure batches in dose-response assays (e.g., enzyme inhibition studies) to isolate stereospecific effects .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Salt Formation : React with HCl or trifluoroacetic acid (TFA) to improve aqueous solubility; molar ratios (1:1 or 1:2) should be empirically determined via pH titration .
  • Prodrug Design : Replace the benzyl ester with a tert-butyl ester (e.g., tert-butyl 4-methylpyrrolidine-1-carboxylate analogs) to enhance metabolic stability .
  • Liposomal Encapsulation : Use DSPC/cholesterol liposomes (70:30 molar ratio) to increase plasma half-life in rodent models .

Q. How can computational modeling guide SAR studies for this compound’s derivatives?

  • Docking Simulations : Use Schrödinger Maestro to model interactions with target proteins (e.g., cysteine proteases). Focus on the ethyl-amino-methyl-pyrrolidine moiety’s hydrogen-bonding capacity .
  • MD Simulations : Analyze conformational stability in aqueous environments (AMBER force field, 100-ns trajectories) to predict bioavailability .
  • QSAR : Correlate substituent effects (e.g., methyl vs. ethyl groups on the butyryl chain) with activity using partial least squares (PLS) regression .

Q. What are the critical considerations for scaling up synthesis without compromising chiral purity?

  • Flow Chemistry : Continuous flow reactors reduce batch variability; optimize residence time (10–15 minutes) and temperature (25°C) for coupling steps .
  • Catalyst Screening : Test chiral catalysts (e.g., (R)-BINAP) in asymmetric hydrogenation to improve ee from 95% to >99% .
  • In-line PAT : Implement process analytical technology (e.g., FTIR or Raman spectroscopy) for real-time monitoring of intermediates .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.